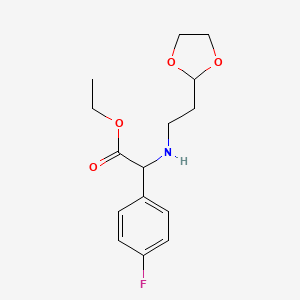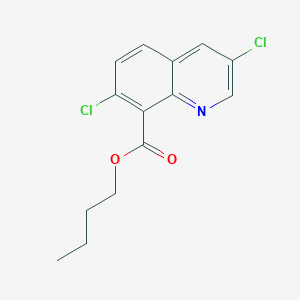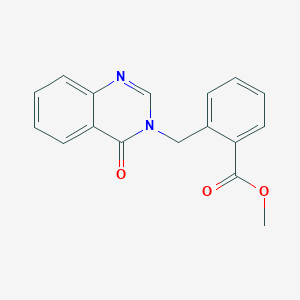
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline is an organic compound characterized by the presence of a chlorinated naphthyl group and a dimethylaniline moiety
Méthodes De Préparation
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline typically involves the reaction of 4-chloronaphthalene with 2,5-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorinated naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline can be compared with other similar compounds, such as:
2-[(4-chloronaphthalen-1-yl)oxy]acetic acid: This compound shares the chlorinated naphthyl group but differs in its functional groups and overall structure.
(2S)-2-[(4-chloronaphthalen-1-yl)oxy]propanoic acid: Another similar compound with a different functional group, leading to distinct chemical properties and applications.
2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: This compound has a more complex structure, incorporating additional functional groups and aromatic rings.
Propriétés
Numéro CAS |
83054-60-8 |
|---|---|
Formule moléculaire |
C18H16ClNO |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
4-(4-chloronaphthalen-1-yl)oxy-2,5-dimethylaniline |
InChI |
InChI=1S/C18H16ClNO/c1-11-10-18(12(2)9-16(11)20)21-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,20H2,1-2H3 |
Clé InChI |
VBASHSXVFHYWPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)
![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)



![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


